- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)

4-(4-Fluorobenzyl)piperidine structure
상품 이름:4-(4-Fluorobenzyl)piperidine
4-(4-Fluorobenzyl)piperidine 화학적 및 물리적 성질
이름 및 식별자
-
- 4-(4'-Fluorobenzyl)piperidine
- 4-(4-Fluorobenzyl)piperidine
- 4-[(4-fluorophenyl)methyl]piperidine
- C12H16FN
- 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
- 4-fluorobenzylpiperidine
- fragment 4
- 4-(p-Fluorobenzyl)piperidine
- 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
- JLAKCHGEEBPDQI-UHFFFAOYSA-N
- SCHEMBL895063
- MFCD03839825
- 4-(4-fluorobenzyl)-piperidine
- AC-6749
- Z969111158
- ALBB-014951
- HMS3604B15
- Q-103077
- piperidine 4
- BDBM15788
- AKOS005174548
- 4-(4-fluoro-benzyl)-piperidine
- PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
- DB07110
- EN300-62671
- DTXSID30395219
- NS00069020
- SS-4428
- 4-(4-flourophenylmethyl)piperidine
- 4-(4'-fluorobenzyl) piperidine
- 4-(4-fluorophenyl)methyl-piperidine
- 4- (4-fluorophenyl)methyl-piperidine
- CHEMBL144527
- CS-W021997
- 4-(4-Fluorobenzyl)piperidine, AldrichCPR
- F8889-8150
- Q27096023
- PD006096
- 92822-02-1
- AB16243
-
- MDL: MFCD03840140
- 인치: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
- InChIKey: JLAKCHGEEBPDQI-UHFFFAOYSA-N
- 미소: FC1C=CC(CC2CCNCC2)=CC=1
계산된 속성
- 정밀분자량: 193.126678g/mol
- 표면전하: 0
- XLogP3: 2.6
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 회전 가능한 화학 키 수량: 2
- 동위원소 질량: 193.126678g/mol
- 단일 동위원소 질량: 193.126678g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 12Ų
- 중원자 수량: 14
- 복잡도: 158
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
실험적 성질
- 색과 성상: Liquid
- 밀도: 1.044
- 비등점: 285℃ at 760 mmHg
- 플래시 포인트: 126.2°C
- 굴절률: 1.512
- PSA: 12.03000
- LogP: 2.69660
4-(4-Fluorobenzyl)piperidine 보안 정보
- 신호어:Warning
- 피해 선언: H302;H315;H319;H335
- 경고성 성명: P261;P305+P351+P338
- 보안 지침: H303+H313+H333
- 위험 등급:IRRITANT
- 저장 조건:2-8 °C
4-(4-Fluorobenzyl)piperidine 세관 데이터
- 세관 번호:2933399090
- 세관 데이터:
중국 세관 번호:
2933399090개요:
2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
4-(4-Fluorobenzyl)piperidine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62671-5.0g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 5.0g |
$79.0 | 2025-03-21 | |
Enamine | EN300-62671-0.1g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Cooke Chemical | BD9443231-250mg |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 97% | 250mg |
RMB 288.00 | 2025-02-20 | |
Chemenu | CM181050-250mg |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95%+ | 250mg |
$55 | 2023-01-09 | |
TRC | F588670-5g |
4-(4-Fluorobenzyl)piperidine |
92822-02-1 | 5g |
$ 483.00 | 2023-04-17 | ||
Enamine | EN300-62671-2.5g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 2.5g |
$47.0 | 2025-03-21 | |
Fluorochem | 040470-10g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 10g |
£570.00 | 2022-03-01 | |
Apollo Scientific | PC200040-250mg |
4-(4-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 250mg |
£44.00 | 2024-05-26 | |
Chemenu | CM181050-5g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95%+ | 5g |
$413 | 2023-01-09 | |
Chemenu | CM181050-10g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95% | 10g |
$323 | 2021-08-05 |
4-(4-Fluorobenzyl)piperidine 합성 방법
합성 방법 1
반응 조건
참조
합성 방법 2
반응 조건
참조
- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese CatalystAngewandte Chemie, 2022, 61(30),,
합성 방법 3
반응 조건
참조
- Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it, France, , ,
합성 방법 4
반응 조건
참조
- Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine FragmentsJournal of Medicinal Chemistry, 2018, 61(9), 3908-3917,
합성 방법 5
반응 조건
참조
- Preparation of heterocyclic derivatives as anti-inflammatory agents, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
참조
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
참조
- Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
참조
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water
참조
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
합성 방법 10
반응 조건
참조
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor bindingJournal of Medicinal Chemistry, 1992, 35(26), 4903-10,
합성 방법 11
반응 조건
1.1 Reagents: Trifluoroacetic acid , Triethylsilane ; 3 d, rt
참조
- Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane
참조
- The synthesis of substituted bipiperidine amide compounds as CCR3 antagonistsBioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378,
합성 방법 13
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
참조
- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Triethylsilane , Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
참조
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
참조
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
참조
- Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062,
합성 방법 18
반응 조건
1.1 Reagents: Acetic acid
참조
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compoundsJournal of Medicinal Chemistry, 1991, 34(10), 3011-22,
합성 방법 19
반응 조건
1.1 Reagents: Triethyl phosphite ; 15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
참조
- Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain., World Intellectual Property Organization, , ,
4-(4-Fluorobenzyl)piperidine Raw materials
- P-fluorobenzyl chloride
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 4-(4-fluorobenzoyl)piperidine
- (4-Fluorophenyl)(piperidin-4-yl)methanol
- 1-Benzyl-4-piperidone
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
4-(4-Fluorobenzyl)piperidine Preparation Products
92822-02-1 (4-(4-Fluorobenzyl)piperidine) 관련 제품
- 37656-48-7(4-(4-Fluorophenyl)piperidine)
- 676495-94-6(3-(4-Fluorophenyl)piperidine)
- 202126-85-0(4-[(3-fluorophenyl)methyl]piperidine)
- 382637-47-0(3-(4-Fluorobenzyl)piperidine)
- 194288-97-6(4-(2-Fluorobenzyl)piperidine)
- 104774-88-1(4-(3-Fluorophenyl)piperidine)
- 193220-17-6(3-[(4-fluorophenyl)methyl]pyrrolidine)
- 275815-80-0((3S)-3-[(4-fluorophenyl)methyl]piperidine)
- 412310-88-4(4-(3,5-Difluorophenyl)piperidine)
- 795261-46-0(3-(3-Fluorophenyl)methylpiperidine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine

순결:99%
재다:5g
가격 ($):363.0